

# Comparing synthetic routes to functionalized spirooxindoles

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## Compound of Interest

Compound Name: *Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-*

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## Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild and environmentally benign conditions.<sup>[1]</sup> In the context of spirooxindole synthesis, organocatalytic strategies, particularly cascade reactions, have been extensively explored to construct intricate molecular architectures with high stereocontrol.<sup>[1]</sup>

## Michael/Friedel-Crafts Cascade Reaction

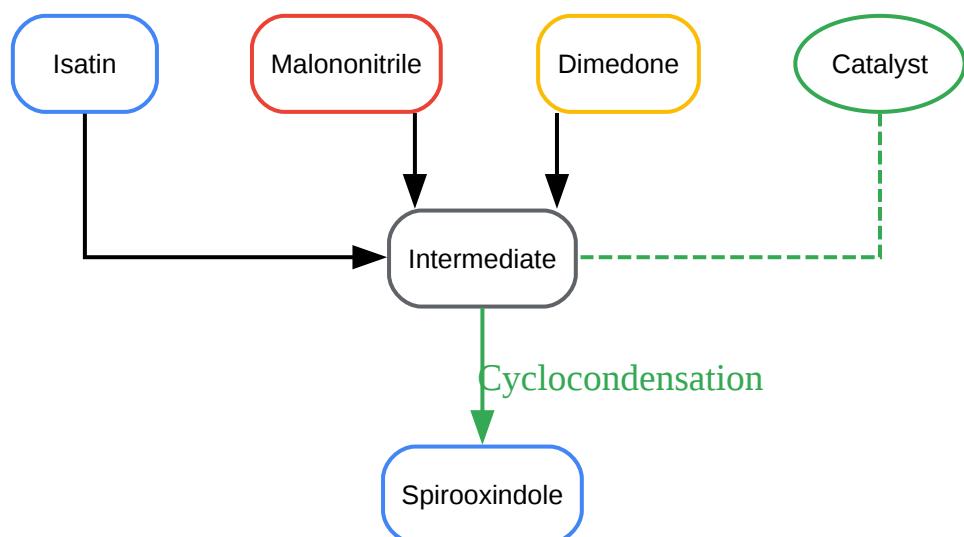
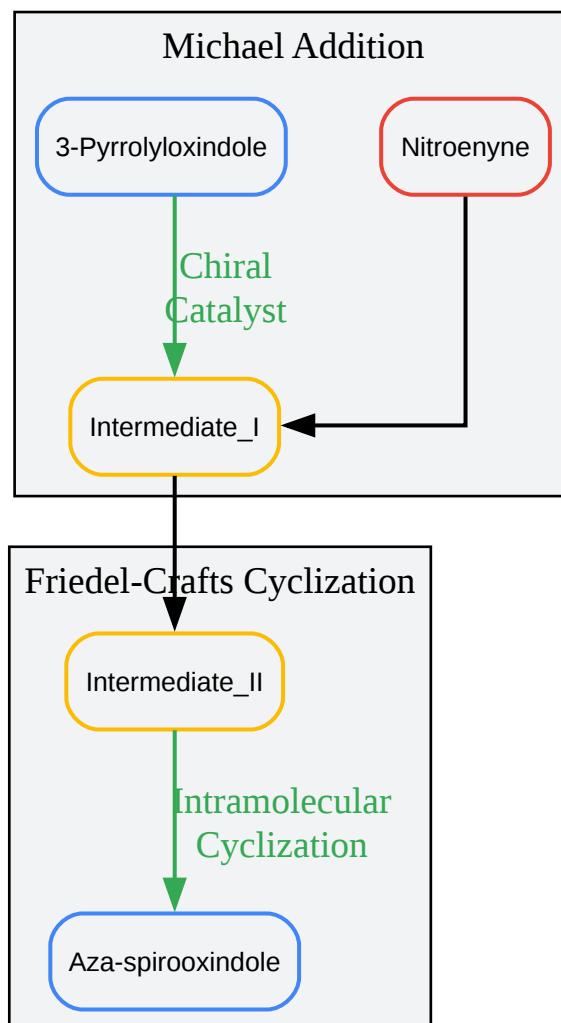
An asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles has been successfully developed using a chiral bifunctional squaramide catalyst. This cascade strategy provides an efficient route to enantioenriched polycyclic aza-spirooxindoles.<sup>[5]</sup>

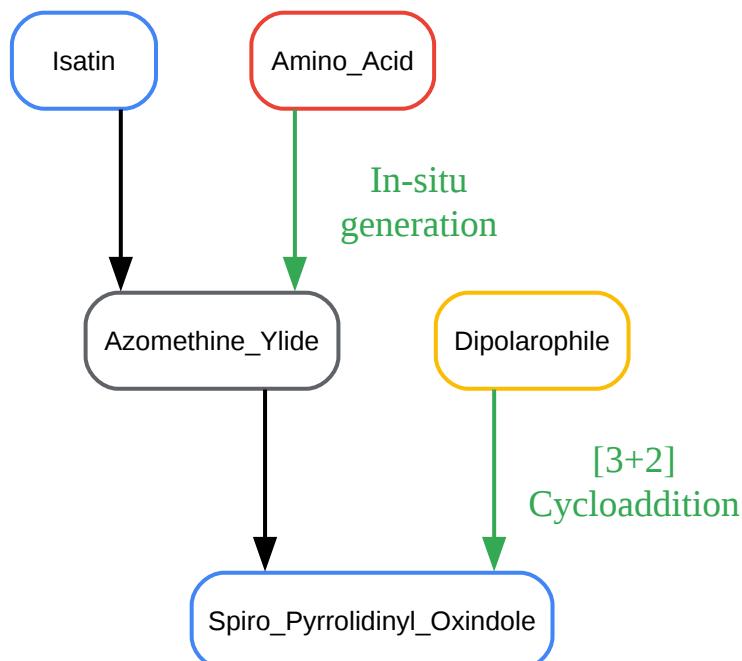
### Experimental Protocol:

To a solution of 3-pyrrolyloxindole (0.1 mmol) and nitroynye (0.12 mmol) in toluene (1.0 mL) was added the chiral squaramide catalyst (10 mol%). The reaction mixture was stirred at 30 °C for 24-72 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated, and the residue was purified by column chromatography on silica gel to afford the desired aza-spirooxindole.<sup>[5]</sup>

### Mechanism Overview:

The reaction is proposed to proceed through a Michael addition of the 3-pyrrolyloxindole to the nitroenye, followed by an intramolecular Friedel-Crafts-type cyclization. The chiral catalyst controls the stereoselectivity of the initial Michael addition, which in turn dictates the stereochemistry of the final product.





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